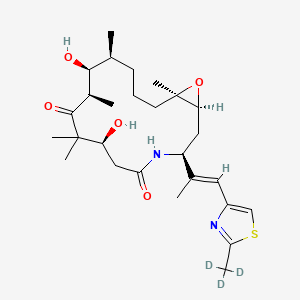
17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione is a synthetic steroid compound with significant applications in the field of medicine and scientific research. This compound is known for its unique structure and properties, which make it a valuable subject of study in various domains, including chemistry, biology, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione typically involves multiple steps, starting from readily available steroid precursors. One common method involves the conversion of phytosterols into pregnatetraenedione through a combined microbial and chemical process. This process includes the following steps:
- Δ1 dehydrogenation .
Hydrolysis: of 9-OHPDC-M to 9-OHPDC.
Decarboxylation rearrangement: .
Dehydration: .
Industrial Production Methods: In industrial settings, the production of this compound is optimized for higher yields and cost-effectiveness. The process involves the use of engineered microbial strains and carefully controlled reaction conditions to achieve the desired product with high purity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
- Oxidation : This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
- Reduction : This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
- Substitution : This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles .
Common Reagents and Conditions:
- Oxidizing agents : Potassium permanganate, chromium trioxide.
- Reducing agents : Lithium aluminum hydride, sodium borohydride.
- Substituting agents : Halogens, nucleophiles .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione has a wide range of applications in scientific research:
- Chemistry : Used as a precursor in the synthesis of various steroid compounds.
- Biology : Studied for its effects on cellular processes and signaling pathways.
- Medicine : Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions and hormonal disorders.
- Industry : Utilized in the production of corticosteroids and other pharmaceutical products .
Wirkmechanismus
The mechanism of action of 17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and the inhibition of inflammatory responses. The pathways involved include the suppression of pro-inflammatory cytokines and the activation of anti-inflammatory genes .
Vergleich Mit ähnlichen Verbindungen
- 17-Hydroxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione .
- 11β,17-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione .
Comparison: Compared to similar compounds, 17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione is unique due to its specific structural modifications, which confer distinct biological activities and pharmacological properties. These differences make it a valuable compound for targeted research and therapeutic applications .
Eigenschaften
Molekularformel |
C22H28O3 |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h5,8,12,16-18,25H,1,6-7,9-11H2,2-4H3/t16-,17+,18+,20-,21+,22+/m1/s1 |
InChI-Schlüssel |
FOWNNVZRKGYHLF-NWUMPJBXSA-N |
Isomerische SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)C=C[C@]34C)C)O |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(=C)C4=CC(=O)C=CC34C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1'-((5-Methyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13446905.png)
![Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13446913.png)



![2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid](/img/structure/B13446937.png)





